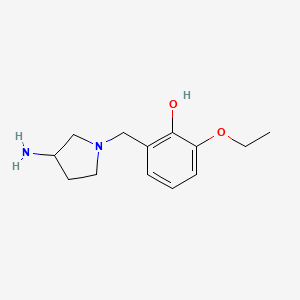

2-((3-氨基吡咯烷-1-基)甲基)-6-乙氧基苯酚

描述

2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现与开发

吡咯烷环是该化合物中的核心结构,由于其多功能性和存在于生物活性化合物中而被广泛用于药物化学 。氨基吡咯烷基可以作为药效基团,与生物靶点相互作用以调节其活性。该化合物可以被探索其潜在的与各种受体或酶结合的可能性,从而导致新治疗剂的开发。

生物活性分析

由于同时存在吡咯烷环和苯酚基团,该化合物可用于研究结构与生物活性之间的关系 。研究人员可以合成核心结构略有修饰的类似物,以研究这些变化如何影响生物活性,这对于了解该化合物的治疗潜力至关重要。

药代动力学和ADME研究

该化合物独特的结构,具有一个乙氧基,可能会影响其吸收、分布、代谢和排泄 (ADME) 特性。 它可以作为模型化合物来研究分子修饰对药代动力学特征的影响,这对药物设计至关重要 。

合成化学研究

该化合物的合成涉及有趣的化学转化,可用于教学或开发新的合成方法。 例如,吡咯烷环的形成或乙氧基的引入可以用作有机合成课程或研究中的案例研究 。

生物活性

The compound 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol is a phenolic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol typically involves the reaction of 6-ethoxyphenol with 3-aminopyrrolidine under specific conditions to yield the target compound. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that phenolic compounds can exhibit significant antimicrobial activity. For instance, derivatives similar to 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol have shown effectiveness against various bacterial strains. A study highlighted that certain Schiff bases demonstrated potent antibacterial effects against multidrug-resistant bacteria, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics like ciprofloxacin .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus epidermidis | 7.81 |

| Compound B | Enterococcus faecalis | 7.81 |

| 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol | TBD | TBD |

Anticancer Activity

The anticancer potential of phenolic compounds has been extensively studied. For example, similar compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. In particular, compounds containing phenolic structures have been associated with apoptosis induction in cancer cells, providing a basis for their use in cancer therapy .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | <0.1 |

| A549 (lung cancer) | TBD |

| HCT-15 (colon cancer) | TBD |

The biological activity of 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is linked to neurodegenerative diseases like Alzheimer's .

- DNA Interaction : Studies suggest that certain phenolic compounds can bind to DNA, potentially disrupting replication and transcription processes in bacterial and cancer cells .

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) is another pathway through which these compounds may exert their effects, leading to cell death in cancerous tissues .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity against Gram-positive bacteria, outperforming standard treatments in some cases .

- Cytotoxicity Assessment : In vitro assays revealed that derivatives of 2-((3-Aminopyrrolidin-1-yl)methyl)-6-ethoxyphenol showed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

属性

IUPAC Name |

2-[(3-aminopyrrolidin-1-yl)methyl]-6-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-17-12-5-3-4-10(13(12)16)8-15-7-6-11(14)9-15/h3-5,11,16H,2,6-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUWTBDKRLVVCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CN2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。